![molecular formula C18H17NO4S3 B3004989 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421465-71-5](/img/structure/B3004989.png)
4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, thiophene analogues of chalcones can be synthesized by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 1,5-diketones can be formed by solvent-free Michael addition of cyclohexanone and 2-thienylchalcones .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial Activity
Thiophene derivatives have been shown to exhibit antibacterial properties against various organisms. For instance, certain synthesized thiophene compounds have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Anti-inflammatory Agents
Some thiophene compounds act as anti-inflammatory agents. This suggests that our compound could potentially be explored for its anti-inflammatory properties, given its structural similarity to other active thiophene derivatives .
Serotonin Antagonists
Thiophene derivatives have also been used in the treatment of neurological disorders such as Alzheimer’s disease by functioning as serotonin antagonists . This application could be relevant for the compound due to its thiophene content.
DNA Interaction Studies
Thiophene derivatives have been used in studies involving DNA interactions, such as thermal denaturation investigations . The compound could be used in similar research to understand DNA stability and interactions with small molecules.
Anti-HIV Activity
Indole derivatives, which share some structural similarities with thiophenes, have been studied for their anti-HIV properties . The compound may be investigated for potential anti-HIV activity through molecular docking studies.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Thiophenes are known to form the framework of certain NSAIDs, suggesting that our compound could be explored for similar pharmaceutical applications .
Anesthetics
Thiophene derivatives have been used as anesthetics, particularly in dental procedures . The compound might be researched for its anesthetic properties, especially if it exhibits voltage-gated sodium channel blocking activity.
Organic Synthesis Building Blocks
Thiophenes are valuable building blocks in organic synthesis . The compound could be investigated for its utility in constructing complex organic molecules.
BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Synthesis of Novel Thiophene Derivatives Springer - A brief review of the biological potential of indole derivatives Springer - Recent strategies in the synthesis of thiophene derivatives RSC Publishing - Catalytic protodeboronation of pinacol boronic esters
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets depending on their specific structure and functional groups . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the therapeutic effects mentioned above.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the therapeutic properties of thiophene derivatives , the compound could potentially induce a variety of molecular and cellular changes. These could include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression, among others.
Future Directions
properties
IUPAC Name |
4-methoxy-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSPPCLVLFDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide |
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